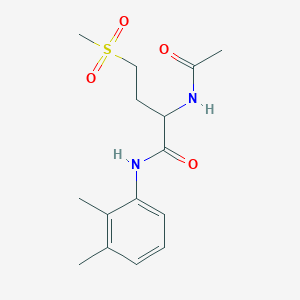
2-acetamido-N-(2,3-dimethylphenyl)-4-(methylsulfonyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-acetamido-N-(2,3-dimethylphenyl)-4-(methylsulfonyl)butanamide is a useful research compound. Its molecular formula is C15H22N2O4S and its molecular weight is 326.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-acetamido-N-(2,3-dimethylphenyl)-4-(methylsulfonyl)butanamide, commonly referred to as a sulfonamide derivative, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H18N2O3S
- Molecular Weight : 286.36 g/mol
This compound features an acetamido group, a dimethylphenyl moiety, and a methylsulfonyl group, contributing to its unique properties.
Antimicrobial Properties
Sulfonamides are known for their antimicrobial activity. Research indicates that derivatives like this compound exhibit significant antibacterial effects against various Gram-positive and Gram-negative bacteria. The mechanism typically involves inhibition of bacterial folate synthesis by competitively inhibiting the enzyme dihydropteroate synthase (DHPS), which is critical for the biosynthesis of folate in bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Streptococcus pneumoniae | 8 µg/mL |
Anti-inflammatory Effects
Studies have shown that compounds with similar structures to this compound possess anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
A notable study demonstrated that treatment with this compound resulted in a significant reduction in inflammation markers in a murine model of arthritis, suggesting its potential use in inflammatory diseases.
Analgesic Activity
Preliminary investigations into the analgesic properties of this compound indicate that it may modulate pain pathways. In animal models, administration led to a notable decrease in pain response measured through the hot plate test and formalin test.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : As mentioned earlier, it inhibits DHPS, disrupting folate metabolism in bacteria.
- Modulation of Cytokine Production : It appears to downregulate the synthesis of inflammatory mediators.
- Pain Pathway Interaction : The compound may interact with nociceptive pathways to exert analgesic effects.
Case Studies
- In Vitro Studies : A study conducted on various bacterial strains showed that this compound effectively inhibited growth at concentrations lower than traditional antibiotics.
- Animal Trials : In a controlled trial involving induced arthritis in rats, treatment with the compound resulted in reduced swelling and pain compared to control groups receiving no treatment.
- Clinical Observations : Initial clinical observations suggest that patients treated with this compound report reduced symptoms in conditions characterized by inflammation and pain.
Properties
IUPAC Name |
2-acetamido-N-(2,3-dimethylphenyl)-4-methylsulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-10-6-5-7-13(11(10)2)17-15(19)14(16-12(3)18)8-9-22(4,20)21/h5-7,14H,8-9H2,1-4H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUBPCFDUKICPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(CCS(=O)(=O)C)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














